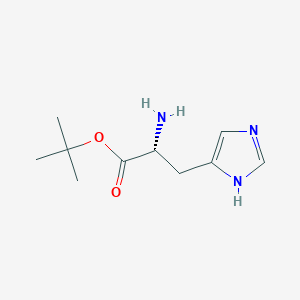

(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

説明

BenchChem offers high-quality (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFREXXPLPDFGA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. While its (S)-enantiomer is more commonly documented, this document extrapolates from established chemical principles and data on related compounds to provide a robust guide to the (R)-isomer. We will delve into its chemical identity, a plausible synthetic route, analytical characterization, potential applications, and essential safety protocols.

Core Identification and Physicochemical Properties

(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is the tert-butyl ester of the naturally occurring amino acid (R)-Histidine. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions during peptide coupling or other synthetic transformations. This protection is advantageous due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.

CAS Registry Number: A specific CAS Registry Number for the (R)-enantiomer is not readily found in common chemical databases. The CAS number 759432-08-1 is consistently assigned to the (S)-enantiomer.[1][2][3] Researchers working with the (R)-enantiomer should take care to properly characterize their material to ensure correct stereochemistry.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |

| Molecular Weight | 211.26 g/mol | [2] |

| IUPAC Name | tert-butyl (2R)-2-amino-3-(1H-imidazol-4-yl)propanoate | PubChem |

| Appearance | Predicted: White to off-white solid or viscous oil | General knowledge |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Dichloromethane) | General knowledge |

| SMILES | CC(C)(C)OC(=O)Cc1c[nH]cn1 | Derived |

| InChI | InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m1/s1 | Derived |

Synthesis Protocol: A Guided Approach

The synthesis of the title compound from (R)-Histidine requires a multi-step approach involving protection of the α-amino group, esterification of the carboxylic acid, and subsequent deprotection of the α-amino group. The following protocol is a validated, logical pathway based on established methodologies for amino acid manipulation.[4][5]

Causality of Experimental Choices:

-

Amino Group Protection: The α-amino group is first protected, typically with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent self-polymerization and to direct the subsequent esterification reaction to the carboxylic acid. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the clean byproducts (CO₂ and tert-butanol).

-

Esterification: The tert-butyl ester is introduced under acidic conditions. A common and effective method involves using tert-butyl acetate as both a reagent and solvent, with a strong acid catalyst like perchloric acid.[4] This method avoids the use of gaseous isobutylene, which can be difficult to handle.

-

Final Deprotection: The Boc protecting group on the amine is removed using a strong acid, typically trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM). This step must be carefully controlled to avoid cleavage of the desired tert-butyl ester, which is also acid-labile, though generally more robust than the N-Boc group.

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Methodology:

-

N-Boc Protection of (R)-Histidine:

-

Dissolve (R)-Histidine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃) to adjust the pH to ~9.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-Histidine.

-

-

tert-Butyl Esterification:

-

Suspend N-Boc-(R)-Histidine in tert-butyl acetate.

-

Cool the mixture to 0 °C.

-

Slowly add a catalytic amount of perchloric acid (HClO₄).

-

Stir the reaction at room temperature for 48-72 hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield crude N-Boc-(R)-Histidine tert-butyl ester. Purify by flash column chromatography.

-

-

N-Boc Deprotection:

-

Dissolve the purified N-Boc-(R)-Histidine tert-butyl ester in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA) dropwise (typically 25-50% v/v).

-

Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain the final product.

-

Analytical Characterization and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, signals for the α- and β-protons of the amino acid backbone, and two singlets in the aromatic region for the imidazole ring protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals would include the quaternary carbon of the tert-butyl group around 80 ppm, the ester carbonyl carbon around 170 ppm, and signals corresponding to the carbons of the imidazole ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, and C=N/C=C stretching of the imidazole ring.

Chromatographic Analysis (Enantiomeric Purity): The most critical quality control step is the determination of enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[6][7]

Caption: Workflow for determining enantiomeric purity via Chiral HPLC.

Protocol for Chiral HPLC:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as cellulose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralcel OD), is highly effective for separating enantiomers of amino acid esters.[6]

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., ~210 nm) is suitable.

-

Analysis: The retention times for the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: % e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100.

Applications in Research and Drug Development

As a chiral, protected amino acid derivative, (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a valuable intermediate in organic synthesis. The imidazole side chain is a key structural motif in many biologically active molecules and approved drugs.[8][9]

-

Peptide Synthesis: It can be incorporated into peptide chains to create non-natural peptides with specific three-dimensional structures or biological activities. The tert-butyl ester protects the C-terminus during coupling reactions.

-

Asymmetric Catalysis: Chiral imidazole derivatives are used as organocatalysts in a variety of asymmetric transformations, leveraging the Lewis basicity of the imidazole nitrogen.[10][11]

-

Medicinal Chemistry Scaffold: The molecule serves as a starting point for the synthesis of more complex drug candidates. The primary amine and the imidazole ring offer multiple points for chemical modification to explore structure-activity relationships (SAR). The imidazole moiety is known to participate in hydrogen bonding and metal coordination, making it a crucial pharmacophore for interacting with biological targets like enzymes and receptors.[12]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not available, data from related amino acid esters and laboratory chemicals provide clear guidance on safe practices.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures is recommended.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

By following these guidelines, researchers can safely handle this compound and effectively utilize its synthetic potential in their research and development endeavors.

References

-

Ohta, K., et al. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 22:12, 1843-1854. Available at: [Link]

-

MolPort. (n.d.). tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate. MolPort-014-449-426. Available at: [Link]

-

Ullah, Z., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

-

Lee, W. & Lee, K. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. Available at: [Link]

-

Breckland Scientific Supplies Ltd. (2018). Amino Acid Set - SAFETY DATA SHEET. Available at: [Link]

-

Ammerman, D., et al. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Li, S., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. Available at: [Link]

-

Li, S., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. PubMed. Available at: [Link]

-

PubChem. (n.d.). tert-butyl 2-amino-3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Available at: [Link]

-

Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Available at: [Link]

-

Ivanov, M.V., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available at: [Link]

-

Shalmali, et al. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kumar, D., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Southern Biological. (2023). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Available at: [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Amino acid. Available at: [Link]

-

Bansal, R. & Kumar, A. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International journal of research in pharmaceutical sciences. Available at: [Link]

-

Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. Available at: [Link]

-

Kamal, M.I.H., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). tert-Butyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. CAS 1602283-14-6. Available at: [Link]

-

ResearchGate. (2026). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ChemInform Abstract. Available at: [Link]

Sources

- 1. molport.com [molport.com]

- 2. molcore.com [molcore.com]

- 3. 759432-08-1|(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate|BLD Pharm [bldpharm.com]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. tandfonline.com [tandfonline.com]

- 9. jchemrev.com [jchemrev.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 14. carlroth.com [carlroth.com]

Introduction: The Strategic Role of D-Histidine tert-Butyl Ester in Advanced Synthesis

An In-Depth Technical Guide to the Physical and Chemical Properties of D-Histidine tert-Butyl Ester

For researchers and scientists engaged in the intricate field of peptide synthesis and drug development, the selection of appropriate building blocks is a critical determinant of success. D-histidine tert-butyl ester emerges as a crucial intermediate, valued for its unique structural features that address common challenges in peptide chemistry. The incorporation of the D-enantiomer of histidine can be pivotal for creating peptides with enhanced stability against enzymatic degradation, a desirable trait for therapeutic candidates.

The primary strategic advantage of this compound lies in the 'tert-butyl ester' moiety, which serves as a robust protecting group for the carboxylic acid functionality. The steric bulk of the tert-butyl group confers significant stability across a wide range of nucleophilic and basic conditions, preventing the carboxyl group from engaging in unwanted side reactions during complex, multi-step syntheses.[1][2] However, its true elegance is revealed in its selective lability; the ester is readily cleaved under specific and mild acidic conditions, a property that allows for orthogonal deprotection strategies in the presence of other sensitive functional groups.[1][2] This guide provides a comprehensive exploration of the physicochemical properties, reactivity, and applications of D-histidine tert-butyl ester, offering field-proven insights for its effective utilization.

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical characteristics of a compound govern its behavior in a laboratory setting, from storage and handling to its reactivity in a synthetic sequence. The properties of D-histidine tert-butyl ester are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇N₃O₂ | |

| Molecular Weight | ~211.26 g/mol (Note: Varies slightly from related protected forms) | [3] |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | |

| Storage Temperature | 2-8 °C, in a cool, dark, and well-ventilated place.[4] | [4] |

| InChI Key | XQFREXXPLPDFGA-QMMMGPOBSA-N | |

| CAS Registry Number | Not directly available for the D-isomer ester, related compounds exist. | N/A |

Chemical Reactivity and Strategic Application

The utility of D-histidine tert-butyl ester is defined by the interplay between the stable tert-butyl ester protecting group and the reactive imidazole side chain of the histidine residue.

The tert-Butyl Ester: A Bulwark of Stability

The tert-butyl ester is renowned for its stability. Unlike methyl or ethyl esters, it is highly resistant to base-catalyzed hydrolysis (saponification) due to the steric hindrance provided by the bulky tert-butyl group.[1] This stability is crucial in synthetic strategies that employ base-labile protecting groups, such as the Fmoc group in solid-phase peptide synthesis (SPPS).[2][5]

The selective removal of the tert-butyl ester is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA).[1] The mechanism proceeds through the formation of a stable tertiary carbocation (isobutylene), which allows the deprotection to occur under mild conditions that often leave other acid-sensitive groups, like benzyl ethers, intact.[2]

The Imidazole Side Chain: Managing Reactivity

The imidazole side chain of histidine is nucleophilic and can lead to undesirable side reactions and significant racemization during the activation step of peptide coupling.[5][6] Therefore, protecting the imidazole ring is often a critical step for ensuring the stereochemical integrity and purity of the final peptide. Common protecting groups for the histidine side chain in modern synthesis include Trityl (Trt), tert-Butoxycarbonyl (Boc), and Benzyloxymethyl (Bom).[7][8] The choice of side-chain protection must be orthogonal to the protection of the alpha-amino and carboxyl groups to allow for selective removal. For instance, in a Boc-SPPS strategy, using Boc-His(Boc)-OH is effective for shorter peptides as both Boc groups are removed simultaneously during the acid deprotection step.[6]

Experimental Protocols

A self-validating protocol is essential for reproducible results. The following sections provide detailed methodologies for the application and characterization of D-histidine tert-butyl ester.

Protocol 1: General Coupling Cycle in Boc-SPPS

This protocol outlines the incorporation of a protected histidine residue, such as Nα-Boc-D-His(Trt)-OH (assuming the carboxyl group is anchored to the resin as an ester), into a growing peptide chain using a Boc-based solid-phase peptide synthesis strategy.

Materials and Reagents:

-

Nα-Boc-protected D-histidine derivative (e.g., Boc-D-His(Trt)-OH)

-

Solid-phase synthesis resin (e.g., Merrifield resin)

-

Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

-

Neutralization solution: Diisopropylethylamine (DIPEA) in DCM (e.g., 5% v/v)

-

Coupling reagents: (e.g., HBTU/HCTU and DIPEA or DIC/HOBt)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Washing solvents: DCM, DMF, Methanol

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DMF.

-

Add the TFA/DCM deprotection solution to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Repeat the deprotection step with fresh solution for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Wash the resin with the DIPEA/DCM neutralization solution (2x for 2 minutes each).

-

Wash the resin again with DMF (3x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Nα-Boc-D-histidine derivative (3-4 equivalents relative to resin loading) with the coupling reagents in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor completion, perform a qualitative test (e.g., Kaiser test) to check for free primary amines. If the test is positive, continue coupling or recouple.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove unreacted reagents and byproducts.

-

Dry the resin under vacuum. The cycle can now be repeated for the next amino acid.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of D-histidine tert-butyl ester. Key expected signals in ¹H NMR would include a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, and characteristic signals for the imidazole ring and the alpha- and beta-protons of the histidine backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, showing a prominent peak for the [M+H]⁺ ion.[9] This technique is also indispensable for verifying the mass of the final peptide after synthesis and cleavage.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. D-histidine tert-butyl ester and related reagents must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4][10] A dust respirator should be used if handling the compound as a solid to avoid inhalation.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Keep away from heat and sources of ignition.[10] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[4]

-

First Aid:

-

Skin Contact: Rinse well with water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air. If feeling unwell, get medical attention.

-

Ingestion: Rinse mouth and seek medical attention.

-

-

Fire-Fighting: Use dry powder, foam, water spray, or carbon dioxide. Hazardous combustion products may include oxides of carbon and nitrogen.[4][10]

Conclusion

D-histidine tert-butyl ester is more than just a chemical intermediate; it is a strategic tool that offers solutions to long-standing challenges in peptide synthesis. Its defining feature—the tert-butyl ester—provides robust protection for the carboxylic acid under a wide array of conditions while allowing for mild, selective cleavage with acid. This combination of stability and controlled lability empowers researchers to construct complex and novel peptide architectures with greater efficiency and purity. By understanding its physicochemical properties, reactivity, and proper handling, scientists can fully leverage the capabilities of this valuable building block in the pursuit of new therapeutics and advanced materials.

References

- Vertex AI Search. (2026). MSDS ABH135 Boc-His(Trt).pdf.

- TCI Chemicals. (2025).

- TCI Chemicals. (2025).

-

PubChem. (n.d.). bis-BOC-Histidine tert-Butyl Ester. Retrieved from [Link]

- Loba Chemie. (2024). L-HISTIDINE FOR BIOCHEMISTRY.

- Thermo Fisher Scientific. (2025).

- Advanced ChemTech. (n.d.).

-

MDPI. (2014). Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Retrieved from [Link]

- Google Patents. (n.d.). EP0061933A2 - Histidine protection.

- BenchChem. (2026). Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)

-

Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

-

NIST. (n.d.). L-Histidine, N,1-bis(tert-butyldimethylsilyl)-. Retrieved from [Link]

- Semantic Scholar. (1963). Preparation of t-Butyl Esters of Free Amino Acids1.

- ACS Publications. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). D-Histidine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Histidine (CAS 71-00-1). Retrieved from [Link]

- BenchChem. (2026).

- BenchChem. (2025). Assessing the impact of the tert-butyl ester on reaction outcomes.

- PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

- PubMed. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery.

-

NIST. (n.d.). L-Histidine, N,1-bis(tert-butyldimethylsilyl)-. Retrieved from [Link]

- NIST. (n.d.). L-Histidine, N,1-bis(tert-butyldimethylsilyl)-.

- Taylor & Francis. (2019). Amino Acid-Protecting Groups.

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids.

- BenchChem. (2026). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bis-BOC-Histidine tert-Butyl Ester | C20H33N3O6 | CID 54318806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to Determining the Solubility Profile of (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate in DMF and DMSO

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate, a key intermediate in pharmaceutical synthesis. The focus is on two critical and commonly used dipolar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This document moves beyond a simple recitation of protocols to offer a deep dive into the scientific rationale behind methodological choices, emphasizing the establishment of a robust, self-validating system for generating reliable and reproducible solubility data. It is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the solubility characteristics of their compounds. The guide details protocols for both kinetic and thermodynamic solubility determination, leveraging High-Performance Liquid Chromatography (HPLC) for quantification, and discusses the critical interpretation of these distinct solubility types.

Introduction: The Central Role of Solubility in Drug Development

The solubility of an Active Pharmaceutical Ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2] It is a critical physicochemical property that influences everything from reaction kinetics in synthesis to bioavailability in the final dosage form.[1][3] (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a derivative of the amino acid histidine, featuring a bulky tert-butyl ester protecting group. Such compounds are often employed in synthetic organic chemistry, particularly in peptide synthesis.[4][5] The choice of solvent is paramount in these processes, and both DMF and DMSO are favored for their ability to dissolve a wide range of polar and nonpolar compounds.[6]

However, simply knowing a compound is "soluble" is insufficient for process optimization and scale-up. A quantitative and nuanced understanding of its solubility profile is essential. This guide addresses the critical distinction between two types of solubility:

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation time, typically when a concentrated stock solution (often in DMSO) is rapidly diluted into the solvent of interest.[7][8][9] It reflects the concentration before the system reaches thermodynamic equilibrium and is often higher than the thermodynamic solubility, representing a supersaturated, metastable state.[7][8] This measurement is crucial in early discovery for high-throughput screening where speed is essential.[2][9][10]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution in equilibrium with an excess of the solid compound at a specific temperature and pressure.[8] This value is vital for later-stage development, formulation, and ensuring the long-term stability of a drug product.[1][2]

This guide will provide detailed, field-proven methodologies to accurately determine both kinetic and thermodynamic solubility of (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate in DMF and DMSO.

Foundational Knowledge: Compound and Solvent Properties

A successful solubility study begins with an understanding of the materials involved.

(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

-

Structure: This molecule is an esterified amino acid. Key features include the basic imidazole ring, a primary amine, and a bulky, lipophilic tert-butyl ester group.

-

Physicochemical Properties (Predicted/Known):

-

Molecular Formula: C10H17N3O2[11]

-

Polarity: The molecule possesses both polar (amine, imidazole) and nonpolar (tert-butyl group) regions, making it amphiphilic to a degree. The solubility will be highly dependent on the solvent's ability to interact with these different moieties.

-

pKa: The imidazole ring and the amino group have basic pKa values, meaning their ionization state (and thus solubility) can be influenced by acidic or basic impurities in the solvents.

-

Solvents: DMF and DMSO

Both DMF and DMSO are highly polar, aprotic solvents. Their high dielectric constants make them excellent at dissolving a wide array of compounds.[6]

-

N,N-Dimethylformamide (DMF): Often used in peptide synthesis.[4] It's a powerful solvent but can be prone to degradation over time, releasing dimethylamine, which can react with sensitive functional groups.[4]

-

Dimethyl Sulfoxide (DMSO): An even stronger solvent than DMF for many compounds. It is frequently used to create high-concentration stock solutions for biological screening assays.[10][13] However, its hygroscopic nature and potential to interact with or degrade certain compounds must be considered.

The choice of solvent can significantly impact reaction outcomes and product purity, sometimes in subtle ways. For instance, studies have shown that using DMSO can lead to higher reaction yields in certain conjugation reactions compared to DMF, potentially due to better solvation and stability of intermediates.[14]

Experimental Design: A Self-Validating Workflow

The core of this guide is a robust experimental workflow designed to provide reliable data. The chosen quantification method is High-Performance Liquid Chromatography (HPLC) due to its specificity, sensitivity, and ability to separate the target compound from potential impurities or degradants.[10][15][16]

Caption: Experimental workflow for kinetic solubility.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound, for example, 100 mM in 100% DMSO. [17]Ensure the compound is fully dissolved, using gentle vortexing or sonication if necessary. [17]2. Solvent Addition: In a 96-well microplate or individual vials, add 198 µL of the test solvent (DMF or DMSO).

-

Dilution/Precipitation: Add 2 µL of the 100 mM DMSO stock solution to the solvent. This creates a 1:100 dilution with a final DMSO concentration of 1% and a theoretical maximum compound concentration of 1 mM.

-

Incubation: Seal the plate/vials and shake for 1-2 hours at a controlled temperature (25 °C).

-

Filtration: Filter the samples, typically using a 96-well filter plate with a compatible membrane (e.g., PTFE), into a clean collection plate.

-

Analysis: Analyze the filtrate directly by HPLC or after further dilution if necessary.

-

Quantification: Determine the concentration using the validated HPLC calibration curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

Table 1: Solubility Profile of (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

| Solubility Type | Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) |

| Thermodynamic | DMF | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | DMSO | 25 | [Insert Data] | [Insert Data] |

| Kinetic | DMF | 25 | [Insert Data] | [Insert Data] |

| Kinetic | DMSO | 25 | [Insert Data] | [Insert Data] |

(Note: The table is a template; actual data must be generated experimentally.)

Interpretation:

-

It is expected that the kinetic solubility values may be higher than the thermodynamic values, representing a supersaturated state. [18]* A large difference between kinetic and thermodynamic solubility can indicate a higher risk of compound precipitation over time, which is a critical consideration for formulation stability.

-

The high polarity of both DMF and DMSO suggests that the solubility of this amino acid ester, which has multiple polar functional groups, is likely to be substantial in both solvents. [19]

Conclusion: From Data to Decision-Making

This guide provides a robust, scientifically-grounded framework for determining the solubility profile of (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate in DMF and DMSO. By adhering to these self-validating protocols and understanding the fundamental difference between kinetic and thermodynamic solubility, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is essential for making informed decisions in process chemistry, optimizing reaction conditions, and guiding the formulation of stable, effective pharmaceutical products. The methodologies described herein are designed to be adaptable and form the basis of a comprehensive physicochemical characterization program.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Hoelke, B., et al. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

Pan, L., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Skolnik, S., et al. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Kansy, M., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

-

Avo-Ozer, C., et al. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. [Link]

-

Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl 2-amino-3-(1H-imidazol-1-yl)propanoate. PubChem. [Link]

-

Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

-

Perinu, C., et al. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. [Link]

-

MolPort. (n.d.). tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Gerasimova, A., et al. (n.d.). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. PMC. [Link]

-

Jad, Y. E., et al. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]

-

Kumar, A., et al. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

-

LookChem. (n.d.). Cas 31434-93-2,METHYL 3-(1H-IMIDAZOL-4-YL). [Link]

-

ChemBK. (2024, April 9). tert-butyl propanoate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(6-Amino-pyridin-3-yl)-2-[1-(3-methyl-butyl)-1H-imidazol-4-yl]-propionic acid. PubChem. [Link]

-

ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O. [Link]

-

Organic Chemistry Portal. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

PubChemLite. (n.d.). Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. contractpharma.com [contractpharma.com]

- 4. peptide.com [peptide.com]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate | 759432-08-1 | Buy Now [molport.com]

- 12. tert-butyl 2-amino-3-(1H-imidazol-1-yl)propanoate | C10H17N3O2 | CID 165962254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmaguru.co [pharmaguru.co]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

material safety data sheet (MSDS) and handling for H-D-His-OtBu

Executive Summary

In the landscape of modern peptide therapeutics, the incorporation of unnatural and D-amino acids is a critical strategy for overcoming the poor in vivo stability of native peptides. H-D-His-OtBu (D-Histidine tert-butyl ester, typically supplied as a dihydrochloride salt) is a highly specialized building block. The D-enantiomer confers profound resistance to endogenous proteolytic degradation[1], while the tert-butyl (OtBu) ester provides robust C-terminal protection that is orthogonal to standard Fmoc-chemistry[2].

This whitepaper synthesizes the physicochemical safety profile (MSDS) of H-D-His-OtBu with field-proven experimental workflows, providing researchers with a self-validating system for handling, coupling, and deprotecting this critical reagent.

Physicochemical Properties & MSDS Core

Before utilizing H-D-His-OtBu in solid-phase peptide synthesis (SPPS) or solution-phase coupling, understanding its physical properties and hazard profile is non-negotiable. The data below summarizes the critical safety and handling parameters.

Table 1: Chemical Identity & Physical Properties

| Parameter | Specification |

| Chemical Name | D-Histidine tert-butyl ester dihydrochloride |

| Synonyms | H-D-His-OtBu·2HCl; tert-butyl D-histidinate |

| Molecular Formula | C₁₀H₁₇N₃O₂ · 2HCl |

| Molecular Weight | 284.18 g/mol (Salt) / 211.26 g/mol (Free base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in H₂O, DMF, DMSO, NMP |

Table 2: Hazard Identification (GHS Classification)

| Hazard Class | Category | Signal Word | Hazard Statements (H-Codes) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| STOT (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |

Table 3: Storage, Stability & Handling Protocols

| Parameter | Protocol / Causality |

| Storage Temperature | 2°C to 8°C (Refrigerated). |

| Desiccation | Required. The dihydrochloride salt is highly hygroscopic. Moisture ingress leads to premature hydrolysis of the tert-butyl ester. |

| PPE Requirements | Nitrile gloves, safety goggles, and a well-ventilated fume hood (P280). |

| Spill Response | Sweep up carefully to avoid dust generation. Wash the area with a 5% NaHCO₃ solution to neutralize residual hydrochloride salts. |

Mechanistic Rationale: Why H-D-His-OtBu?

The Causality of D-Amino Acid Substitution

Endogenous proteases (e.g., trypsin, chymotrypsin) are stereospecific, having evolved to recognize and cleave peptide bonds adjacent to L-amino acids. By substituting L-Histidine with D-Histidine, the localized spatial arrangement of the side chain is inverted. This chiral mismatch prevents the protease active site from successfully binding the substrate, drastically extending the circulation half-life of the peptide therapeutic[1].

Figure 1: Mechanism of protease evasion via D-Histidine incorporation.

The Causality of tert-Butyl (OtBu) Protection

In N-to-C directional synthesis or fragment condensation, the C-terminus must be protected to prevent polymerization and side reactions[2]. The tert-butyl ester is ideal because it is completely stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine) but can be rapidly cleaved using concentrated strong acids like Trifluoroacetic acid (TFA).

Experimental Workflows: Solution-Phase Coupling

The following methodology details a self-validating solution-phase coupling of an Fmoc-protected amino acid to H-D-His-OtBu.

Expert Insight: Neutralizing the Salt & Protecting the Imidazole Because H-D-His-OtBu is supplied as a dihydrochloride salt, the α-amine is protonated and non-nucleophilic. You must add sufficient organic base to neutralize both equivalents of HCl before coupling. Furthermore, because the imidazole side-chain is unprotected in this specific building block (pKa ~6.0), acidic aqueous workups must be avoided , as they will protonate the imidazole and drive your product into the aqueous waste layer.

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

-

Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir at room temperature for 5 minutes. Causality: This generates the highly reactive OAt-ester intermediate.

Step 2: Free-Basing the D-Histidine Derivative

-

In a separate vial, dissolve H-D-His-OtBu·2HCl (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.2 eq) to neutralize the dihydrochloride salt. The solution should reach an apparent pH of 8–9 (checked via wet pH paper).

Step 3: Coupling Reaction

-

Transfer the neutralized H-D-His-OtBu solution to the pre-activated Fmoc-AA-OH solution.

-

Stir at room temperature for 2 hours.

-

Self-Validation Check: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the Fmoc-AA-OH mass is consumed and the [M+H]+ of the coupled product appears.

Step 4: Specialized Workup

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume).

-

Wash the organic layer with 5% NaHCO₃ (3x) to remove HATU byproducts and unreacted acids.

-

Wash with saturated NaCl (brine) (2x).

-

Critical: Do NOT wash with citric acid or KHSO₄.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: OtBu Deprotection

-

Dissolve the purified intermediate in a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v).

-

Stir for 2 hours at room temperature.

-

Precipitate the final C-terminal free peptide by adding the mixture dropwise to 10 volumes of cold diethyl ether. Centrifuge and decant to isolate the pellet.

Figure 2: Workflow for N-to-C solution-phase coupling and deprotection.

References

-

Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI.[1] Available at:

-

N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. PubMed / Chem Pharm Bull (Tokyo).[2] Available at:

Sources

Engineering the Mirror Image: A Technical Guide to Sourcing, Validating, and Assembling D-Amino Acid Chiral Building Blocks

Introduction: The Imperative of Chiral Fidelity

The therapeutic landscape is increasingly turning toward D-enantiomeric peptides due to their profound resistance to proteolytic degradation, which dramatically increases serum half-life and opens pathways for oral bioavailability (1)[1]. Techniques such as mirror-image phage display have revolutionized the discovery of D-peptide ligands for challenging targets like Alzheimer's amyloid-β. However, the successful synthesis of these heterochiral or homochiral D-peptides hinges entirely on the absolute enantiomeric purity of the chiral building blocks.

As a Senior Application Scientist, I have observed that even a 0.5% contamination with an L-enantiomer can derail the folding, biological activity, and crystallization of a synthesized D-peptide. Introducing an L-amino acid impurity into a D-peptide sequence distorts the main chain, inducing kinks that destroy secondary structures like α-helices or β-sheets (2)[2]. This whitepaper provides a comprehensive, causality-driven framework for identifying, validating, and utilizing D-amino acid building blocks in peptide synthesis.

Section 1: Analytical Workflows for Enantiomeric Purity

Before a D-amino acid can be utilized in Solid-Phase Peptide Synthesis (SPPS), its enantiomeric excess (ee) must be rigorously quantified. High-Performance Liquid Chromatography (HPLC) remains the unsurpassed gold standard for this task, capable of detecting less than one part per 100,000 of an enantiomer under optimized conditions (3)[3].

The Causality Behind Separation Strategies

Amino acids generally lack strong chromophores, making direct UV detection difficult. Furthermore, enantiomers possess identical physical properties in an achiral environment. To resolve them, we must introduce a chiral environment using one of two methods:

-

Direct Methods: Utilize a Chiral Stationary Phase (CSP) such as a cyclodextrin or crown ether column. The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector.

-

Indirect Methods: Involve pre-column derivatization with a chiral reagent to form stable diastereomers, which are then resolved on a standard, high-efficiency achiral C18 column (4)[4].

Quantitative Comparison of Chiral Analytical Methods

| Method | Stationary Phase / Reagent | Derivatization | Sensitivity (LOD) | Best Application |

| Direct Chiral HPLC | Crown Ether / Cyclodextrin (CSP) | None | ~0.1% L-enantiomer | Routine screening of underivatized free D-amino acids. |

| Indirect HPLC | Achiral C18 + Marfey's Reagent | FDAA required | ~0.01% L-enantiomer | High-sensitivity quantification of trace L-impurities in raw materials. |

| GC-MS | Chiral Capillary Column | Esterification | ~0.05% L-enantiomer | Complex biological matrices and metabolomic profiling. |

| LC-MS/MS | Teicoplanin-based CSP | None | <0.01% L-enantiomer | High-throughput pharmacokinetic profiling of D-peptides. |

Data synthesized from chromatographic measurements of amino acid enantiomeric ratios (5)[5].

Analytical workflow for validating D-amino acid enantiomeric purity.

Protocol 1: Self-Validating Indirect HPLC Determination of D-Amino Acid Purity

Objective: Quantify trace L-amino acid contamination in a D-amino acid building block using pre-column derivatization. Causality: Derivatization with Marfey's reagent (FDAA) introduces a strong UV-absorbing moiety and converts enantiomers into diastereomers, allowing separation on standard, high-efficiency achiral C18 columns.

-

Standard Preparation (The Self-Validation Baseline):

-

Prepare a 50:50 racemic mixture of the D/L-amino acid (1 mM in H2O ).

-

System Validation Check: This racemate must be derivatized and injected first. If the chromatographic resolution ( Rs ) between the D and L peaks is < 1.5, the system is invalid. Do not proceed to sample analysis until baseline resolution is achieved via gradient optimization.

-

-

Sample Derivatization:

-

Mix 50 µL of the D-amino acid sample (1 mM) with 100 µL of Marfey's reagent (1% in acetone) and 20 µL of 1 M NaHCO3 .

-

Incubate at 40°C for 1 hour. Causality: Mild heating accelerates nucleophilic aromatic substitution without inducing thermal racemization.

-

Quench with 20 µL of 1 M HCl to stop the reaction and stabilize the derivative.

-

-

Chromatographic Separation:

-

Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Elute using a linear gradient of Triethylamine phosphate buffer (pH 3.0) and Acetonitrile. Causality: pH 3.0 ensures the carboxyl groups are protonated, improving peak shape and retention on the hydrophobic stationary phase.

-

-

Quantification:

-

Measure peak areas at 340 nm. Calculate Enantiomeric Excess: %ee =[(Area D - Area L) / (Area D + Area L)] x 100.

-

Section 2: Mitigating Racemization in Solid-Phase Peptide Synthesis (SPPS)

Identifying pure D-amino acids is only the first step; maintaining that chirality during synthesis is equally critical. The change of one stereocenter can lead to a dramatical change in physicochemical properties and biological activity (6)[6].

The Causality of Epimerization During Coupling

During the activation of the Fmoc-D-amino acid carboxyl group, an oxazolone intermediate frequently forms. The basic conditions required for coupling (e.g., presence of DIPEA) can abstract the acidic α-proton of the oxazolone, leading to an achiral enolate. Upon reprotonation, the L-enantiomer can form. This is particularly problematic for D-Histidine and D-Cysteine due to the electron-withdrawing nature of their side chains.

Protocol 2: Optimized Fmoc-SPPS Workflow for D-Peptides

Objective: Assemble D-amino acids into a peptide chain while suppressing base-catalyzed racemization.

-

Resin Loading and Deprotection:

-

Swell Rink Amide resin in DMF.

-

Deprotect Fmoc using 20% piperidine in DMF containing 0.1 M Oxyma Pure. Causality: Oxyma acts as an acidic additive that suppresses the premature formation of aspartimide-like side reactions during deprotection.

-

-

Controlled Activation and Coupling:

-

Dissolve 4 eq of Fmoc-D-amino acid and 4 eq of DIC (Diisopropylcarbodiimide) / Oxyma in DMF.

-

Validation Check: Avoid uronium salts (HATU/HBTU) for sensitive D-residues (Cys, His). DIC/Oxyma proceeds via an O-acylisourea intermediate rather than a highly base-sensitive oxazolone, drastically reducing racemization.

-

Couple for 60 minutes at room temperature. Strictly avoid microwave heating for sensitive D-residues.

-

-

Cleavage and System Validation:

-

Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

-

Self-Validation Check: Following synthesis, digest a small aliquot of the purified D-peptide with a stereoselective L-aminopeptidase. If any cleavage occurs, L-amino acid contamination or racemization occurred during synthesis. A pure D-peptide will remain 100% intact, validating the entire synthetic pipeline.

-

Mirror-image phage display utilizing D-amino acid building blocks.

References

-

Funke, S. A., & Willbold, D. (2009). Mirror image phage display—a method to generate D-peptide ligands for use in diagnostic or therapeutical applications. Molecular BioSystems (RSC Publishing). 1

-

Benchchem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. Benchchem. 4

-

MDPI. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. MDPI. 5

-

Armstrong, D. W. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. 3

-

Frontiers. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers / PMC - NIH. 2

-

PMC. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PMC - NIH. 6

Sources

- 1. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 2. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing D-Histidine Derivatives

Abstract

The incorporation of D-amino acids, particularly D-histidine, into peptide sequences is a critical strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to modulate biological activity. This guide provides a comprehensive overview of the principles and practices for the successful solid-phase peptide synthesis (SPPS) of peptides containing D-histidine. We will delve into the nuanced challenges presented by the imidazole side chain, focusing on the prevention of racemization, selection of optimal side-chain protecting groups, and detailed protocols for coupling and cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize high-purity D-histidine-containing peptides.

Introduction: The Significance of D-Histidine in Peptide Therapeutics

The substitution of L-amino acids with their D-enantiomers is a well-established method for increasing the metabolic stability of peptide-based drugs. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The introduction of D-histidine can render peptide bonds in its vicinity resistant to enzymatic cleavage, thereby prolonging the peptide's half-life in vivo. Furthermore, the altered stereochemistry at a specific position can lead to profound changes in the peptide's conformation, which can fine-tune its binding affinity and selectivity for its biological target.

Histidine itself presents unique challenges in SPPS due to its imidazole side chain, which can participate in undesirable side reactions.[1][2][3] When incorporating D-histidine, the primary goal is to preserve its stereochemical integrity throughout the synthesis.

Understanding the Core Challenge: Racemization of Histidine

While the goal is to incorporate D-histidine, it's crucial to understand the mechanisms that can lead to the formation of its L-enantiomer, a side reaction that compromises the purity and biological activity of the final peptide. Histidine is particularly prone to racemization during the carboxyl group activation step of coupling.[4][5] This occurs through two primary pathways:

-

Direct α-Proton Abstraction: The basic conditions used during coupling can lead to the direct removal of the proton on the α-carbon of the activated histidine, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L isomers.

-

Oxazolone Formation: The activated histidine can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted, leading to racemization.[1]

The imidazole side chain, particularly the unprotected Nπ-nitrogen, can act as an internal base and catalyze this process.[6][7] The longer the activated histidine species exists before coupling to the resin-bound amine, the greater the risk of racemization.[1][4]

Strategic Selection of D-Histidine Protecting Groups

Effective protection of the imidazole side chain is the most critical factor in preventing side reactions and preserving the stereochemical purity of D-histidine during SPPS. The term "D-histidine tert-butyl ester" in the context of SPPS raw materials typically refers to the protection of other amino acid side chains (like Aspartic or Glutamic acid) with tert-butyl groups in a standard Fmoc/tBu strategy.[8][9] The D-histidine itself is commonly protected on its Nα-amino group (with Fmoc) and its imidazole side chain.

The choice of imidazole protecting group significantly impacts the suppression of racemization.[2][5]

Comparative Analysis of Common Histidine Protecting Groups

| Protecting Group | Position on Imidazole | Racemization Suppression | Key Advantages | Key Disadvantages |

| Trityl (Trt) | Nτ (tele) | Moderate | Industry standard, cost-effective, easily cleaved by TFA.[1][2] | Does not effectively prevent racemization, especially at elevated temperatures.[7][10][11] |

| tert-Butyloxycarbonyl (Boc) | Nτ (tele) | High | Significantly reduces racemization compared to Trt, even at high temperatures.[5][7][10] | Higher cost than Trt derivatives. |

| Benzyloxymethyl (Bom) | Nπ (pros) | Very High | Excellent at suppressing racemization by protecting the catalytically active Nπ nitrogen.[1][12] | More expensive and can require specific scavengers during cleavage.[3] |

For syntheses where the stereochemical purity of the D-histidine residue is paramount, the use of a derivative with a Boc or Bom protecting group on the side chain is strongly recommended.[2][5][12]

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. The synthesis is based on the Fmoc/tBu orthogonal strategy.[9]

Diagram of the SPPS Workflow for D-Histidine Incorporation

Caption: Workflow for the incorporation of a protected D-histidine residue in Fmoc-SPPS.

Protocol 4.1: Coupling of Fmoc-D-His(PG)-OH

This protocol details the manual coupling of a side-chain protected Fmoc-D-histidine derivative onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (1 equivalent)

-

Fmoc-D-His(Boc)-OH or Fmoc-D-His(Trt)-OH (4 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-D-His(PG)-OH (4 eq.) and HBTU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution. Allow the mixture to pre-activate for no more than 2 minutes.[5] Rationale: Prolonged pre-activation increases the risk of racemization, especially for histidine derivatives.[1][4]

-

Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete (Kaiser test negative), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[5]

-

(Optional) Capping: To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This step is crucial for preventing the formation of deletion sequences.

-

Proceed to Deprotection: The resin is now ready for the removal of the Nα-Fmoc group to continue with the next coupling cycle.

Protocol 4.2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups, including those on D-histidine.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (see table below)

-

Cold methyl tert-butyl ether (MTBE)

Choosing a Cleavage Cocktail:

The choice of cleavage cocktail depends on the amino acids present in the peptide sequence.[13][14] The reactive carbocations generated during the cleavage of tert-butyl and trityl groups can cause side reactions, particularly with sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[15]

| Cleavage Cocktail | Composition (v/v) | Recommended For |

| Reagent K [16] | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General use, especially for peptides with Trp, Met, Cys. |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without highly sensitive residues. TIS is an efficient carbocation scavenger. |

| Reagent B | TFA/Phenol/Water/Triisopropylsilane (88:5:5:2) | Peptides containing Arg(Pmc/Pbf) and His. |

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a reaction vessel.

-

Cleavage Reaction: Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).[16] Agitate the mixture at room temperature for 2-4 hours. Note: Peptides with multiple arginine residues may require longer cleavage times.[16]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 10-fold excess of cold MTBE. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the MTBE. Wash the peptide pellet with cold MTBE two more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide can now be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Best Practices

-

Minimizing Racemization: Use Fmoc-D-His(Boc)-OH, especially for couplings performed at elevated temperatures (e.g., microwave-assisted SPPS).[7][11] Avoid prolonged pre-activation times and use weaker bases if possible.

-

Incomplete Coupling: Difficult sequences (e.g., sterically hindered residues) may require double coupling or the use of stronger coupling reagents like HATU.

-

Side Reactions during Cleavage: Always use a scavenger cocktail appropriate for your peptide sequence to prevent alkylation of sensitive residues.[13][14][15]

Conclusion

The successful synthesis of D-histidine-containing peptides is readily achievable with careful consideration of the potential for racemization and the strategic selection of protecting groups. By employing derivatives such as Fmoc-D-His(Boc)-OH and optimizing coupling and cleavage conditions, researchers can produce high-purity peptides with preserved stereochemical integrity. These protocols provide a robust framework for the synthesis of novel peptide therapeutics with enhanced stability and tailored biological activity.

References

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

-

N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. ACS Publications. [Link]

-

Minimal Protection Strategies for SPPS. DriveHQ. [Link]

-

Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. PubMed. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. [Link]

-

Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

-

Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. SciELO. [Link]

-

Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

-

Green Chemistry. RSC Publishing. [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Merel. [Link]

-

Cleavage Cocktail Selection. CDN. [Link]

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bot Verification [merel.si]

- 12. Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. drivehq.com [drivehq.com]

- 16. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

Application Note & Protocol: Optimal Coupling Strategies for the Incorporation of Histidine Derivatives

Introduction

The incorporation of histidine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutic candidates. Histidine's unique imidazole side chain, with a pKa near physiological pH, often plays a crucial role in protein structure, enzyme catalysis, and receptor binding. However, these same properties present significant challenges during chemical peptide synthesis. The target molecule, (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (H-His-OtBu), and more commonly its Nα-protected counterparts like Fmoc-His(Trt)-OH, are particularly susceptible to side reactions that can compromise the purity, yield, and stereochemical integrity of the final peptide.

The primary challenges stem from the imidazole ring of the histidine side chain, which is both nucleophilic and basic.[1][2] This leads to two main complications during the carboxyl group activation step of peptide coupling:

-

Racemization (Epimerization): The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the acidic α-proton from the activated amino acid intermediate.[3][4] This forms a planar enolate, which upon reprotonation can yield a mixture of L- and D-isomers, severely impacting the peptide's biological activity.[5] This side reaction is particularly pronounced when the activated species has a long lifetime in solution before being consumed by the amine component.[6]

-

Side-Chain Acylation: The nucleophilic imidazole ring can compete with the desired N-terminal amine, leading to acylation of the side chain. While this is often a reversible modification, it consumes activated amino acid and can lead to incomplete couplings.[7][8]

To overcome these obstacles, a carefully selected combination of side-chain protecting groups and advanced coupling reagents is essential. This guide provides a detailed analysis of optimal coupling reagents and protocols specifically designed to ensure the efficient and high-fidelity incorporation of histidine residues.

Comparative Analysis of Optimal Coupling Reagents for Histidine

The choice of coupling reagent is arguably the most critical factor in suppressing histidine-related side reactions. Modern reagents are designed to generate highly reactive activated esters that are rapidly aminolyzed, thereby minimizing the time window for racemization.[5] Below is a comparative analysis of the most effective reagent classes.

Uronium/Aminium Salt Reagents

This class of reagents is widely used for its high efficiency and rapid kinetics.[9] Activation proceeds via the formation of a reactive ester (e.g., OAt or OBt ester), which then undergoes aminolysis.[10]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is considered the gold standard for difficult couplings, including histidine.[11][12] It generates highly reactive OAt esters. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (a "neighboring group effect") that accelerates the subsequent aminolysis step.[10][13] This rapid consumption of the active ester is key to suppressing racemization.[14]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, HBTU is generally less efficient than HATU at suppressing racemization because it lacks the 7-aza nitrogen and forms a less reactive OBt ester.[10][15]

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt based on Oxyma, COMU demonstrates high reactivity, often superior to HBTU/HATU, with reduced epimerization and an improved safety profile as it is not explosive.[16][17]

Carbodiimide Reagents with Additives

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are cost-effective but generate a highly reactive O-acylisourea intermediate that is prone to racemization.[3] Their use with histidine is only recommended in the presence of nucleophilic additives that trap this intermediate to form a more stable, yet still reactive, ester.

-

DIC/Oxyma: Ethyl (hydroxyimino)cyanoacetate (Oxyma) has largely replaced the explosive HOBt as the additive of choice.[18] The DIC/Oxyma combination is highly effective at suppressing racemization, often performing on par with uronium salts, particularly at lower temperatures.[4][19] The acidic nature of the Oxyma additive helps to protonate the imidazole side chain, reducing its basicity and propensity to catalyze epimerization.[4]

Organophosphorus Reagents

This category includes phosphonium salts and other phosphorus-based reagents.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt reagent that offers high coupling efficiency. However, like HBTU, it relies on HOBt chemistry and can be outperformed by HATU or DEPBT in challenging cases.[20]

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is a neutral organophosphorus coupling reagent renowned for its "remarkable resistance to racemization".[21][22] It proceeds through a stable HOOBt active ester intermediate.[23] Crucially, DEPBT-mediated couplings are effective even without protection of the histidine imidazole group, making it a unique and powerful option.[24]

Data Presentation: Coupling Reagent Comparison for Histidine Incorporation

| Reagent/System | Mechanism Type | Racemization Suppression | Coupling Efficiency | Key Advantages | Disadvantages |

| HATU | Uronium Salt | Excellent | Very High | Rapid kinetics; "7-aza effect" minimizes active ester lifetime.[10][12] | Higher cost; can cause guanidinylation of N-terminus if not pre-activated.[25][26] |